molecular formula C11H8ClN3O4 B2479944 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 872197-95-0

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No.: B2479944
CAS No.: 872197-95-0
M. Wt: 281.65
InChI Key: WBCYXHCYSVKPTJ-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chlorobenzyl group and two carboxylic acid moieties at positions 4 and 3. This structure combines the rigidity of the triazole ring with the electronic effects of the chlorophenyl group, making it a versatile candidate for coordination chemistry and pharmaceutical applications. Its synthesis typically involves Huisgen cycloaddition or nucleophilic substitution reactions, as seen in analogous triazole derivatives (e.g., dimethyl ester precursors in ) .

The compound’s dual carboxylic acid groups enable strong metal coordination, facilitating its use in constructing coordination polymers (CPs) with transition metals like cobalt, as observed in related studies .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-7-3-1-2-6(4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCYXHCYSVKPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenylmethyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and chemical properties of triazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Features Applications References
1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid 3-Chlorobenzyl, -COOH (4,5) C₁₁H₈ClN₃O₄ High polarity due to carboxylic acids; strong metal coordination Coordination polymers, catalysis
1-[(4-Ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid 4-Ethylbenzyl, -COOH (4,5) C₁₃H₁₃N₃O₄ Reduced electron-withdrawing effect (ethyl vs. Cl) Research chemicals
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid Benzyl, -COOH (4,5) C₁₁H₉N₃O₄ Lacks halogen; higher solubility in organic solvents Material science
1-(5-Nitro-2-furanyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid dimethyl ester Nitrofuryl, ester groups C₁₀H₈N₄O₇ Esterified carboxylates; nitro group enhances reactivity Antimicrobial research
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 4-Chlorophenyl, methyl, -COOH (3) C₁₀H₈ClN₃O₂ 1,2,4-triazole isomer; different coordination sites Pharmaceutical intermediates
Key Observations:
  • Electronic Effects : The 3-chlorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the 4-ethylphenyl analog, which has electron-donating properties . This difference influences metal-binding affinity and catalytic activity in CPs .
  • Isomerism : The 1,2,3-triazole core (target compound) offers distinct coordination geometry compared to 1,2,4-triazole isomers, affecting polymer topology and stability .

Coordination Chemistry and Polymer Formation

highlights that 1,2,3-triazole-4,5-dicarboxylic acid derivatives form diverse CPs due to their ability to act as multidentate ligands. For example:

  • Comparison with 4,5-Imidazoledicarboxylic Acid : While both ligands form CPs, the triazole analog generates more flexible frameworks due to its smaller steric bulk and variable coordination modes (e.g., μ₂ or μ₃ bridging) .
  • Metal Selectivity : Cobalt complexes of the target compound exhibit unique magnetic properties, whereas zinc analogs prioritize structural rigidity .

Biological Activity

1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer and antimicrobial agent, among other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O4C_{12}H_{10}ClN_3O_4 with a molecular weight of 299.67 g/mol. The compound features a triazole ring which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole have shown significant antiproliferative effects against various cancer cell lines.

Case Study:
A study demonstrated that derivatives of 1,2,3-triazoles exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. These compounds inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

Antimicrobial Activity

The antimicrobial properties of triazoles have also been extensively studied. Research indicates that certain derivatives possess significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Research Findings:
In vitro evaluations have shown that some triazole derivatives exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, compounds similar to 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole demonstrated MIC values as low as 3.12 μg/mL against S. aureus, indicating strong antimicrobial activity .

Table 2: Antimicrobial Activity of Triazole Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound DE. coli5.0
Compound ES. aureus3.12
Compound FS. aureus10.0

The biological activity of triazoles is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes: Many triazoles act as inhibitors of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
  • Antioxidant Properties: Some studies have reported that triazole derivatives exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

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